5-HT1A modulator 1

5-HT1A receptor radioligand binding affinity comparison

5-HT1A modulator 1 is a benzothiazolin-2-one arylpiperazine with a unique polypharmacological fingerprint: subnanomolar 5-HT1A affinity (IC50 2 nM), D2 affinity (40 nM), and demonstrated in vivo 5-HT2A antagonism (94% at 1 mg/kg i.p.). Unlike generic 5-HT1A ligands, it combines 5-HT1A agonism with D2 antagonism, matching the profile of atypical antipsychotics. Published protocols for rodent behavioral studies available. Choose this compound for reproducible receptor profiling and SAR benchmarking.

Molecular Formula C21H25N3O2S
Molecular Weight 383.5 g/mol
Cat. No. B3027893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT1A modulator 1
Molecular FormulaC21H25N3O2S
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)CCN3CCN(CC3)C4=CC=CC=C4OC)SC1=O
InChIInChI=1S/C21H25N3O2S/c1-22-18-8-7-16(15-20(18)27-21(22)25)9-10-23-11-13-24(14-12-23)17-5-3-4-6-19(17)26-2/h3-8,15H,9-14H2,1-2H3
InChIKeyRTHIBOYVHBRSHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-HT1A Modulator 1: A High-Affinity Mixed 5-HT1A/D2 Ligand for Neuropharmacology Research and Antipsychotic Drug Discovery


5-HT1A modulator 1 (CAS: 142477-34-7) is a benzothiazolin-2-one arylpiperazine derivative that functions as a mixed 5-HT1A/D2 receptor ligand [1]. Originally designated as Compound 24 in a series of 19 novel arylpiperazine derivatives synthesized for antipsychotic drug development, this compound displays exceptionally high affinity for the 5-HT1A receptor (IC50 = 2 ± 0.3 nM) and substantial affinity for the dopamine D2 receptor (IC50 = 40 ± 9 nM), along with moderate affinity for adrenergic α1 receptors (IC50 = 10 ± 3 nM) [1]. The compound demonstrates clear in vivo antagonist activity at 5-HT2A receptors in rodent models, achieving 94% antagonism at 1 mg/kg i.p., and exhibits dose-dependent reduction of hyperactivity following oral administration in rats [1]. Its mixed receptor profile aligns with the established pharmacological strategy that combining 5-HT1A agonism or 5-HT2A antagonism with D2 antagonism may yield atypical antipsychotic agents with reduced extrapyramidal side effect liability [1].

Why Generic Substitution Fails for 5-HT1A Modulator 1: Receptor Selectivity Profile and Functional Activity Dictate Experimental Reproducibility


Generic substitution among 5-HT1A ligands is not scientifically valid due to substantial differences in receptor binding selectivity profiles, functional activity (agonism versus antagonism at distinct receptor subtypes), and in vivo pharmacological outcomes. The target compound, 5-HT1A modulator 1, exhibits a specific polypharmacological fingerprint: subnanomolar-to-low nanomolar affinity for 5-HT1A (IC50 = 2 nM) combined with D2 affinity (IC50 = 40 nM) and demonstrable 5-HT2A antagonist activity in vivo [1]. In contrast, structurally distinct 5-HT1A ligands such as 8-OH-DPAT function as prototypical 5-HT1A agonists without meaningful D2 engagement, while 5-HT1A modulator 2 hydrochloride—a derivative of 8-OH-DPAT—shows approximately 26-fold lower 5-HT1A binding affinity (Ki = 53 nM) . Furthermore, clinically used 5-HT1A partial agonists including buspirone and tandospirone lack the D2 antagonism component that is integral to the atypical antipsychotic research application of 5-HT1A modulator 1 [1]. Substituting any of these alternatives would fundamentally alter both the receptor engagement profile and the downstream functional consequences in experimental systems.

5-HT1A Modulator 1: Quantitative Differentiation Evidence for Informed Procurement Decisions


5-HT1A Binding Affinity: 26-Fold Higher Than Structurally Related 5-HT1A Modulator 2

5-HT1A modulator 1 demonstrates an IC50 of 2 ± 0.3 nM at the 5-HT1A receptor in competition binding assays using bovine hippocampal membranes labeled with 0.5 nM [³H]-8-OH-DPAT [1]. This represents approximately 26-fold higher binding affinity compared to 5-HT1A modulator 2 hydrochloride, a derivative of 8-OH-DPAT, which exhibits a Ki of 53 nM for 5-HT1A binding . The experimental conditions for 5-HT1A modulator 1 included incubation at 25°C for 30 minutes with 11 test compound concentrations (1-10⁵ nM), with nonspecific binding defined using 10⁻⁵ M buspirone [1].

5-HT1A receptor radioligand binding affinity comparison CNS drug discovery

Receptor Selectivity Profile: Quantified Multi-Receptor Engagement Across 5-HT1A, α1, D2, 5-HT1B, 5-HT2A, and 5-HT2C

5-HT1A modulator 1 exhibits a well-characterized receptor binding profile across six distinct receptor subtypes [1]. The compound displays highest affinity for 5-HT1A (IC50 = 2 ± 0.3 nM), followed by α1-adrenergic receptors (IC50 = 10 ± 3 nM), D2 dopamine receptors (IC50 = 40 ± 9 nM), 5-HT1B receptors (IC50 = 300 ± 55 nM), 5-HT2A receptors (IC50 = 500 ± 75 nM), and 5-HT2C receptors (IC50 = 4000 ± 440 nM) [1]. This quantitative selectivity profile—spanning three orders of magnitude in affinity (2 nM to 4000 nM)—enables researchers to predict and account for potential off-target effects at defined concentrations. In contrast, 5-HT1A modulator 2 hydrochloride lacks comparable multi-receptor profiling data in the published literature, with only 5-HT1A binding reported (Ki = 53 nM) .

receptor selectivity polypharmacology off-target profiling 5-HT receptor family

In Vivo 5-HT2A Receptor Antagonism: Dose-Dependent Efficacy with Complete Blockade in Rodent Behavioral Models

5-HT1A modulator 1 demonstrates robust in vivo antagonist activity at 5-HT2A receptors in Swiss mice, achieving nearly complete antagonism (94%, p < 0.01) at a dose of 1 mg/kg intraperitoneal (i.p.) administration [1]. At the same 1 mg/kg i.p. dose, the compound completely blocks stereotypies and climbing behavior (100% antagonism) [1]. In Wistar rats, oral administration produced dose-dependent reduction of hyperactivity: 50% reduction at 2 mg/kg p.o., 63% antagonism at 4 mg/kg p.o., and complete antagonism (103% and 108%, p < 0.01) at 8 and 16 mg/kg p.o., respectively [1]. In contrast, 5-HT1A modulator 2 hydrochloride has no reported in vivo functional activity data in published literature, rendering it unsuitable for studies requiring validated in vivo pharmacology . Additionally, while the prototypical 5-HT1A agonist 8-OH-DPAT induces forepaw treading and serves as a reference compound in these assays, 5-HT1A modulator 1 produces distinct behavioral outcomes consistent with antagonist activity rather than agonist effects [1].

in vivo pharmacology 5-HT2A antagonism behavioral assay dose-response CNS research

D2 Dopamine Receptor Affinity: Mixed 5-HT1A/D2 Profile Relevant to Atypical Antipsychotic Research

5-HT1A modulator 1 exhibits an IC50 of 40 ± 9 nM at the dopamine D2 receptor [1]. This D2 affinity, combined with its high 5-HT1A affinity (2 nM), aligns with the established pharmacological rationale that compounds possessing both 5-HT1A and D2 activity may produce atypical antipsychotic effects with reduced extrapyramidal side effect liability [1]. Among the 19 compounds in the original series, all tested derivatives displayed very high affinities for 5-HT1A and D2 receptors, and selected compounds (including Compound 24, which is 5-HT1A modulator 1) underwent further pharmacological evaluation that revealed potent antipsychotic properties in rats [1]. In contrast, 5-HT1A modulator 2 hydrochloride is derived from 8-OH-DPAT and has no reported D2 receptor binding data in published literature, representing a fundamentally different pharmacological profile . Similarly, clinically used 5-HT1A partial agonists such as buspirone and tandospirone lack meaningful D2 antagonist activity, limiting their utility in research programs investigating mixed 5-HT1A/D2 mechanisms [1].

D2 receptor atypical antipsychotic mixed receptor profile dopamine-serotonin interaction

Chemical Structure and Physicochemical Identity: Benzothiazolin-2-one Arylpiperazine Scaffold with Defined Analytical Specifications

5-HT1A modulator 1 is chemically defined as 6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-methyl-1,3-benzothiazol-2-one, with molecular formula C₂₁H₂₅N₃O₂S and molecular weight 383.51 g/mol [1]. The compound incorporates the benzothiazolin-2-one core linked via an ethyl spacer to an N-(2-methoxyphenyl)piperazine moiety [1]. Commercial sources report purity specifications ranging from ≥95% to 99.66% . In contrast, 5-HT1A modulator 2 hydrochloride (CAS: 3880-76-0) is an 8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine derivative with molecular formula C₁₁H₁₆ClNO and molecular weight 213.70 g/mol, representing a structurally distinct aminotetralin scaffold . The prototypical reference compound 8-OH-DPAT shares the aminotetralin core with modulator 2 but lacks the 8-methoxy substitution. This fundamental scaffold difference underlies the divergent receptor selectivity profiles and in vivo functional activities documented above.

chemical structure benzothiazolin-2-one arylpiperazine analytical characterization quality control

5-HT1A Modulator 1: High-Value Research Applications Supported by Quantitative Evidence


Atypical Antipsychotic Drug Discovery: Validating Mixed 5-HT1A/D2 Mechanisms

Researchers developing next-generation atypical antipsychotics can employ 5-HT1A modulator 1 as a validated tool compound to probe mixed 5-HT1A/D2 pharmacology. The compound's demonstrated high affinity for both 5-HT1A (IC50 = 2 nM) and D2 (IC50 = 40 nM) receptors [1], combined with its potent in vivo 5-HT2A antagonist activity (94% antagonism at 1 mg/kg i.p.), provides a well-characterized reference point for structure-activity relationship (SAR) studies and target validation experiments. The original discovery program demonstrated that compounds with this mixed receptor profile produced antipsychotic-like effects in rats with reduced extrapyramidal side effect liability [1].

In Vivo Behavioral Pharmacology: Dose-Response Studies with Pre-Validated Protocols

Investigators conducting rodent behavioral pharmacology experiments benefit from the compound's fully characterized in vivo dose-response relationship across two species and two administration routes. Published protocols using Swiss mice (5HTP-induced head twitch, 0.25-1 mg/kg i.p.) and Wistar rats (hyperactivity model, 2-16 mg/kg p.o.) are available, with documented efficacy benchmarks including 94% 5-HT2A antagonism at 1 mg/kg i.p. and complete antagonism at 8-16 mg/kg p.o. [1]. This pre-existing validation reduces the need for pilot dose-finding studies and conserves animal resources.

Receptor Selectivity Profiling and Off-Target Assessment

Scientists requiring a 5-HT1A ligand with comprehensively mapped off-target receptor interactions can utilize the compound's published selectivity profile spanning six receptor subtypes (5-HT1A, α1, D2, 5-HT1B, 5-HT2A, 5-HT2C) with quantified IC50 values [1]. This full profiling enables researchers to interpret functional assay results with appropriate consideration of potential off-target contributions at specific concentration ranges. The 2000-fold affinity range (2 nM for 5-HT1A to 4000 nM for 5-HT2C) provides a defined experimental window for achieving selective 5-HT1A engagement.

Reference Standard for Benzothiazolin-2-one Arylpiperazine SAR Programs

Medicinal chemistry teams exploring benzothiazolin-2-one and benzoxazin-3-one arylpiperazine scaffolds can use 5-HT1A modulator 1 as the benchmark reference compound from the original 19-compound series [1]. The compound serves as a positive control for 5-HT1A and D2 binding assays, with defined IC50 values of 2 nM (5-HT1A), 10 nM (α1), and 40 nM (D2) established under specified assay conditions using bovine hippocampal membranes [1]. This enables direct comparative evaluation of novel analogs within the same experimental framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-HT1A modulator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.